molecular formula C10H8D8O B1147733 Pulegone-d6-d8 CAS No. 62385-90-4

Pulegone-d6-d8

Cat. No.: B1147733
CAS No.: 62385-90-4
M. Wt: 160.29
Attention: For research use only. Not for human or veterinary use.
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Description

Pulegone-d6-d8 is a deuterated stable isotope of the naturally occurring monoterpene ketone, pulegone, which is a major constituent found in the essential oils of various plants in the Lamiaceae family, such as pennyroyal ( Mentha pulegium ) and other mint species . This high-purity compound (≥90%) is supplied as a liquid pure substance and is specifically designed for use as an internal standard in analytical chemistry and for tracing in metabolic research . The deuterated form is essential for advanced mass spectrometry-based studies, enabling precise quantification of the native compound in complex biological matrices and reliable investigation of its absorption, distribution, metabolism, and excretion (ADME) profile. Researchers utilize this compound to study the mechanism of action and toxicology of pulegone, which is known to be metabolized by cytochrome P450 enzymes to reactive intermediates like menthofuran, leading to hepatotoxicity through glutathione depletion and protein binding . Beyond toxicology, this compound supports research into pulegone's diverse biological activities, which include documented anti-inflammatory properties via inhibition of NF-κB and MAPK pathways , antimicrobial effects , and insecticidal potential . WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human, veterinary, or household use. The toxicity of the non-deuterated pulegone is well-established ; appropriate safety precautions must be observed when handling this chemical.

Properties

CAS No.

62385-90-4

Molecular Formula

C10H8D8O

Molecular Weight

160.29

Purity

95% min.

Synonyms

Pulegone-d6-d8

Origin of Product

United States

Synthetic Methodologies and Characterization of Pulegone D6 D8 Analogs

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Monoterpene Skeletons

The targeted placement of deuterium atoms within the pulegone (B1678340) framework requires precise synthetic strategies. Both chemical and chemo-enzymatic approaches have been developed to achieve regioselective and stereoselective deuteration.

Chemical Synthesis Approaches for Pulegone Deuteration

Chemical synthesis provides a direct route to deuterated pulegone analogs. A common method involves the base-catalyzed exchange of protons for deuterons in a deuterated solvent. For instance, d8-labeled pulegone has been synthesized by treating pulegone with a solution of sodium metal in deuterated methanol (B129727) (CH3OD) and deuterium oxide (D2O). acs.org This method facilitates the exchange of hydrogens at positions alpha to the carbonyl group and on the methyl groups of the isopropylidene moiety.

Another approach begins with (R)-pulegone and involves its conversion to citronellal-1-d. cdnsciencepub.com Subsequent exchange of the acidic protons at the C-2 position using a base like sodium carbonate in a mixture of D2O and CH3OD, followed by further chemical transformations, can yield specifically deuterated pulegone precursors. cdnsciencepub.comresearchgate.net These methods allow for the preparation of regioselectively deuterated d5- and d8-stereoisomers of pulegone. acs.orgacs.orgnih.gov

Chemo-enzymatic Routes for Stereoselective Deuterium Introduction

Chemo-enzymatic methods combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce stereospecifically labeled compounds. While the direct enzymatic deuteration of pulegone itself is not extensively detailed, the principles of chemo-enzymatic synthesis are well-established for monoterpenes. acs.orgnih.gov Enzymes, such as those from Mentha species, are known to reduce pulegone to menthone and isomenthone (B49636) stereoselectively. thieme-connect.comacs.org

By using deuterated precursors in these enzymatic systems, it is possible to introduce deuterium in a stereochemically controlled manner. For example, feeding deuterium-labeled pulegone enantiomers to Mentha species has been used to study the stereoselectivity of its bioconversion. thieme-connect.comacs.orgnih.gov Furthermore, engineered enzymes, such as P450 monooxygenases, have been employed for the regio- and stereoselective hydroxylation of terpenes, a process that could be adapted for deuterium introduction by using deuterated substrates or reagents. nih.gov The use of ene-reductases in chemo-enzymatic cascades also presents a potential route for the stereoselective reduction of a double bond with deuterium. acs.org

Isotopic Purity Assessment and Positional Isomer Characterization of Deuterated Pulegone

Following the synthesis of deuterated pulegone analogs, it is crucial to determine the isotopic purity and the precise location of the deuterium atoms. Advanced spectroscopic techniques are indispensable for this characterization.

Advanced Spectroscopic Techniques for Deuterium Distribution Analysis

Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy is a powerful tool for directly observing the deuterium nuclei in a molecule. researchgate.net It provides information about the chemical environment of each deuterium atom, allowing for the confirmation of their specific locations within the pulegone skeleton. cdnsciencepub.com The chemical shifts in the ²H-NMR spectrum correspond to the positions of deuteration. For instance, the ²H-NMR spectrum of a deuterated leucine (B10760876) synthesized from pulegone showed a single CD3 signal, confirming the stereochemical purity at the C-4 position. cdnsciencepub.com The splitting patterns of ¹³C NMR signals of deuterium-labeled positions can also be used to verify deuteration.

Table 1: Illustrative ¹H-NMR and ¹³C-NMR Data for Pulegone

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-206.2
2-143.8
32.73-2.75 (dt)29.01
42.29 (m)32.04
51.90 (m)33.12
62.00 (m)51.1
7-132.2
81.98 (s)23.26
91.89 (s)22.37
101.05 (d)21.86

Note: Data is illustrative and based on typical values found in the literature. researchgate.netmdpi.com Actual shifts can vary based on solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the molecular weight of the deuterated pulegone with high accuracy, thereby confirming the number of incorporated deuterium atoms and assessing the isotopic purity. acs.org The mass difference between the deuterated and unlabeled compound reveals the extent of deuteration.

Furthermore, fragmentation patterns in the mass spectrum can provide information about the location of the deuterium labels. For example, in studies of deuterated menthone and isomenthone derived from pulegone, the McLafferty rearrangement base peak was observed to shift from m/z 112 to m/z 115 for the d8-analog, indicating the presence of deuterium atoms on the fragment. acs.orgthieme-connect.com Enantioselective multidimensional gas chromatography coupled with mass spectrometry (enantio-MDGC/MS) is a particularly powerful technique for separating and analyzing deuterated stereoisomers. acs.orgacs.orgnih.govthieme-connect.comacs.orgnih.gov

Deuterium Nuclear Magnetic Resonance (D-NMR) Spectroscopy

Chromatographic Resolution of Deuterated Pulegone from Non-Deuterated Forms

The separation of deuterated pulegone analogs from their non-deuterated counterparts is a critical analytical challenge, essential for tracking their metabolic fate in biological systems. Enantioselective multidimensional gas chromatography/mass spectrometry (enantio-MDGC/MS) has proven to be a highly effective technique for this purpose. acs.orgnih.govacs.org

This advanced chromatographic method allows for the simultaneous analysis of genuine (unlabeled) and labeled compounds, differentiating them based on both their mass spectra and their elution behavior. acs.org Isotopic effects can be observed during chromatography, where the deuterated compounds often have slightly different retention times than the non-deuterated versions. acs.org

Research has detailed the specific conditions for the successful chromatographic resolution of these isotopologues. The separation is typically performed on specialized chiral stationary phases, which are crucial for resolving the different stereoisomers of both the labeled and unlabeled compounds. acs.org

Table 2: Chromatographic Conditions for Resolution of Deuterated Pulegone Analogs

Parameter Specification
Technique Enantioselective Multidimensional Gas Chromatography/Mass Spectrometry (enantio-MDGC/MS)
Instrument HP 5890 Series II Gas Chromatograph
Column (d5-Pulegone) Duran glass capillary (10 m × 0.25 mm i.d.)
Stationary Phase (d5-Pulegone) 30% heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin in SE 52
Column (d8-Menthone/Isomenthone) Glass capillary
Stationary Phase (d8-Menthone/Isomenthone) 50% octakis(2,3-di-O-butyryl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin in OV 1701vi
Carrier Gas Hydrogen (50 kPa)
Injector Temperature 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 240 °C

Source: Journal of Agricultural and Food Chemistry acs.org

The successful separation and identification of these labeled compounds are indispensable prerequisites for conducting precise biogenetic studies, particularly for investigating the stereoselectivity of biosynthetic pathways in organisms like those of the Mentha genus. acs.org

Mechanistic Elucidation of Biotransformation Pathways Using Deuterated Pulegone

Investigation of Enzymatic Transformations in Model Systems

Studies utilizing deuterated pulegone (B1678340) in various model systems, such as liver microsomes, have been crucial for dissecting the intricate sequence of events in its metabolism.

Cytochrome P450-Mediated Oxidative Pathways and Product Formation

The biotransformation of (R)-(+)-pulegone is primarily initiated by the cytochrome P450 (CYP) superfamily of enzymes. walshmedicalmedia.comwashington.edu These enzymes catalyze the oxidation of a wide array of foreign compounds, playing a central role in their detoxification and elimination. walshmedicalmedia.com In the case of pulegone, CYP-mediated oxidation is a critical step leading to the formation of various metabolites. nih.govtaylorandfrancis.com

Research has shown that specific CYP isozymes are responsible for the metabolism of pulegone. In human liver microsomes, CYP2E1, CYP1A2, and CYP2C19 have been identified as the primary enzymes that oxidize pulegone to its major metabolite, menthofuran (B113398). nih.gov The formation of this metabolite is significantly influenced by the induction or inhibition of these specific P450 enzymes. nih.govtaylorandfrancis.com For instance, pretreatment with phenobarbital, an inducer of certain P450s, increases the rate of pulegone metabolism, while inhibitors like piperonyl butoxide block it. nih.govtaylorandfrancis.com

The use of pulegone-d6, where the six hydrogen atoms of the two allylic methyl groups are replaced with deuterium (B1214612), has been pivotal in confirming the site of oxidative attack. nih.govtaylorandfrancis.comtinkturenpresse.de The reduced rate of metabolism observed with pulegone-d6 provides strong evidence that the oxidation of an allylic methyl group is a key initiating step in the biotransformation cascade. nih.govtaylorandfrancis.comtinkturenpresse.de

Table 1: Cytochrome P450 Isozymes Involved in Pulegone Metabolism

CYP Isozyme Role in Pulegone Metabolism Kinetic Parameters (Human)
CYP2E1 Oxidation of pulegone to menthofuran Km: 29 µM, Vmax: 8.4 nmol/min/nmol P-450 nih.gov
CYP1A2 Oxidation of pulegone to menthofuran Km: 94 µM, Vmax: 2.4 nmol/min/nmol P-450 nih.gov
CYP2C19 Oxidation of pulegone to menthofuran Km: 31 µM, Vmax: 1.5 nmol/min/nmol P-450 nih.gov
CYP2A6 Metabolism of the metabolite menthofuran nih.gov Not directly involved in pulegone to menthofuran conversion

Deuterium Tracing of Allylic Hydroxylation and Subsequent Intramolecular Cyclization Events

The formation of menthofuran from pulegone involves a fascinating series of intramolecular reactions that were elucidated using deuterium and oxygen-18 (¹⁸O₂) labeling studies. nih.govresearchgate.net The initial step, as confirmed by the reduced metabolism of pulegone-d6, is the hydroxylation of one of the allylic methyl groups to form 9-hydroxypulegone. nih.govias.ac.in

This allylic alcohol intermediate is highly unstable and spontaneously undergoes an intramolecular cyclization. nih.govias.ac.inresearchgate.net The hydroxyl group attacks the carbonyl carbon of the ketone, forming a transient hemiketal intermediate. nih.govtaylorandfrancis.comtinkturenpresse.de This is then followed by dehydration (loss of a water molecule) to yield the stable furan (B31954) ring of menthofuran. nih.govtaylorandfrancis.comtinkturenpresse.de Experiments conducted in an atmosphere of ¹⁸O₂ with liver microsomes resulted in the incorporation of ¹⁸O into the furan ring of menthofuran, providing conclusive evidence for this oxidative cyclization pathway. nih.govresearchgate.nettandfonline.com

The use of deuterated pulegone allows researchers to trace the fate of specific hydrogen atoms throughout this transformation, confirming that the initial oxidative attack occurs at the allylic methyl position.

Identification and Structural Characterization of Deuterium-Labeled Metabolic Intermediates

The analysis of metabolites formed from deuterated pulegone has been essential for their identification and structural confirmation. Techniques such as gas chromatography-mass spectrometry (GC-MS) are used to separate and identify these labeled compounds based on their unique mass-to-charge ratios. nih.gov

The primary metabolite identified through these studies is menthofuran. nih.govtaylorandfrancis.comtinkturenpresse.de However, pulegone metabolism is complex, leading to a variety of other products. Further metabolism of menthofuran can occur, leading to the formation of reactive intermediates like a γ-ketoenal. nih.gov Additionally, other metabolic pathways for pulegone include reduction of the double bond and the ketone group, as well as further hydroxylation at different positions on the molecule. nih.gov Studies using radiolabeled (¹⁴C) and deuterated (²H₃) pulegone have identified glucuronide and glutathione (B108866) (GSH) conjugates as phase II metabolites in bile, indicating multiple pathways of bioactivation and detoxification. researchgate.netnih.gov

The characterization of these deuterium-labeled intermediates and final products provides a detailed map of the metabolic fate of pulegone.

Table 2: Key Metabolites of Pulegone Identified Using Isotopic Labeling

Metabolite Precursor Key Method of Identification Metabolic Pathway
Menthofuran (R)-(+)-Pulegone GC-MS analysis of pulegone-d6 incubations nih.govtaylorandfrancis.com Allylic hydroxylation, intramolecular cyclization, dehydration nih.govtaylorandfrancis.comias.ac.in
9-Hydroxypulegone (R)-(+)-Pulegone Inferred as an unstable intermediate ias.ac.in CYP-mediated allylic hydroxylation ias.ac.in
Hemiketal Intermediate 9-Hydroxypulegone Postulated transient intermediate nih.govtaylorandfrancis.com Intramolecular cyclization nih.govtaylorandfrancis.com
Glucuronide Conjugates Hydroxylated pulegone Analysis of radiolabeled and deuterated pulegone metabolites researchgate.netnih.gov Phase II conjugation
Glutathione (GSH) Conjugates Reactive pulegone metabolites Analysis of radiolabeled and deuterated pulegone metabolites researchgate.netnih.gov Phase II conjugation/detoxification

Quantitative Analysis of Kinetic Isotope Effects (KIE) in Pulegone Metabolism

Measurement of Primary and Secondary Deuterium Isotope Effects on Reaction Rates

In the context of pulegone metabolism, the use of pulegone-d6 allows for the measurement of a primary deuterium isotope effect. nih.gov A primary KIE occurs when the bond to the isotope is broken in the rate-determining step of the reaction. nih.gov The C-H bonds of the allylic methyl groups in pulegone are broken during the initial hydroxylation step catalyzed by cytochrome P450. nih.govtaylorandfrancis.com The observation that pulegone-d6 is metabolized more slowly than non-deuterated pulegone indicates a significant primary KIE. nih.govnih.gov This confirms that the abstraction of a hydrogen atom from the allylic methyl group is a key, and at least partially rate-limiting, event. nih.gov

While primary KIEs are the most prominent in this system, secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond cleavage, can also provide information about changes in hybridization or the steric environment of the transition state. nih.gov However, the focus in pulegone metabolism studies has been on the large primary KIE associated with allylic hydroxylation.

Delineation of Rate-Limiting Steps and Transition State Characteristics

The magnitude of the KIE can provide insights into the nature of the transition state for the C-H bond cleavage step. nih.gov A large KIE suggests a transition state where the hydrogen atom is symmetrically located between the carbon and the oxygen of the reactive P450 intermediate. uniroma1.it The presence of a significant KIE in pulegone metabolism strongly supports a mechanism involving hydrogen atom abstraction as a critical step. nih.govuniroma1.it

The comprehensive use of deuterated pulegone, from tracing metabolic pathways to quantifying kinetic isotope effects, exemplifies the power of isotopic labeling in modern biochemical and toxicological research.

Implications of Isotopic Perturbation on Enzyme Substrate Specificity

The introduction of deuterium into a substrate molecule, such as in pulegone-d6 where hydrogen atoms on the allylic methyl groups are replaced by deuterium, serves as a subtle yet significant perturbation to the molecule's properties without altering its fundamental chemical structure. This isotopic substitution has profound implications for understanding enzyme-substrate interactions, particularly concerning the specificity and kinetics of the metabolizing enzymes, which are primarily from the cytochrome P450 (CYP) superfamily. nih.govtandfonline.comnih.gov

Kinetic Isotope Effect (KIE)

The most direct consequence of deuterating a site of metabolic attack is the potential for a kinetic isotope effect (KIE). slideshare.netfaccts.delibretexts.org A C-D bond has a lower zero-point vibrational energy than a C-H bond, making it stronger and requiring more energy to break. faccts.de If the cleavage of this bond is a rate-determining step in the enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. nih.govnih.gov

Studies on (R)-(+)-pulegone metabolism have demonstrated a significant KIE. Research showed that an analog of (R)-(+)-pulegone labeled with deuterium in the allylic methyl groups (pulegone-d6) was substantially less hepatotoxic than the non-deuterated parent compound. nih.govtaylorandfrancis.com This finding strongly indicates that the oxidation of an allylic methyl group is a required and rate-limiting step for the generation of its toxic metabolite, menthofuran. nih.govresearchgate.net The formation of menthofuran is a critical biotransformation pathway, initiated by the oxidation of one of these allylic methyl groups to an alcohol, followed by an intramolecular cyclization to form a hemiketal, which then dehydrates to the furan ring. tandfonline.comnih.govtaylorandfrancis.com The observed KIE confirms that the initial C-H bond abstraction by the cytochrome P450 enzyme is a crucial, speed-limiting part of this sequence.

Enzyme Specificity and Metabolic Switching

Enzyme specificity refers to the ability of an enzyme to select a particular substrate and catalyze a specific reaction at a defined position on that substrate. criver.comnih.gov Cytochrome P450 enzymes, while known for their broad substrate specificity, often exhibit a preference for certain positions on a molecule. ufl.edudynamed.com In the case of pulegone, human liver CYPs, including CYP2E1, CYP1A2, and CYP2C19, are known to catalyze the oxidation to menthofuran. iarc.frnih.gov

Isotopic perturbation can influence the apparent specificity of these enzymes through a phenomenon known as "metabolic switching". acs.orgplos.org When the primary site of metabolism is deuterated, the reaction rate at that position is reduced due to the KIE. This can provide an opportunity for the enzyme to oxidize an alternative, non-deuterated site on the substrate, even if that site is metabolically less favored. plos.org This results in a shift in the metabolite profile.

Research Findings on Deuterated Pulegone Metabolism

The table below summarizes key findings from studies using deuterated pulegone, illustrating the impact of isotopic substitution.

CompoundEnzyme SystemObservationImplicationReference(s)
(R)-(+)-Pulegone-d6 (allylic methyls deuterated)Mouse hepatic microsomesSignificantly lower hepatotoxicity compared to non-deuterated pulegone.Oxidation of the allylic methyl group is a rate-limiting step in the formation of the toxic metabolite (menthofuran). Demonstrates a significant kinetic isotope effect. nih.gov, taylorandfrancis.com
(R)-(+)-Pulegone-d6 Mouse hepatic microsomes (in presence of ¹⁸O₂)Formation of menthofuran containing ¹⁸O in the furan ring.Confirms the metabolic pathway involves oxidation of the allylic methyl, cyclization (hemiketal formation), and dehydration. tandfonline.com, nih.gov
(R)-(+)-Pulegone Expressed human liver CYPs (CYP2E1, CYP1A2, CYP2C19)Metabolized to menthofuran.Identifies specific human enzymes responsible for this key biotransformation step. iarc.fr, nih.gov

These studies collectively underscore the utility of deuterated analogs like pulegone-d6 in dissecting metabolic mechanisms. The isotopic perturbation not only helped to map the biotransformation pathway to menthofuran but also provided critical insights into the kinetics and rate-determining steps of the cytochrome P450 enzymes involved, thereby clarifying the implications for enzyme-substrate interactions.

Advanced Analytical Applications of Pulegone D6 D8 As a Stable Isotope Internal Standard

Development and Validation of Robust Quantitative Methodologies

The development of reliable quantitative methods is fundamental to various scientific disciplines, from environmental analysis to food safety and pharmaceutical research. nih.gov Stable isotope-labeled internal standards, such as Pulegone-d6-d8, are instrumental in this process, enabling the creation of methodologies with high accuracy and precision. nih.govscioninstruments.com The core principle lies in adding a known quantity of the deuterated standard to a sample prior to analysis. wikipedia.org Since the labeled standard is chemically identical to the analyte of interest (the non-labeled pulegone), it experiences the same variations during sample preparation, extraction, and instrumental analysis. chromatographyonline.comscispace.com By measuring the ratio of the native analyte to the deuterated standard, analysts can correct for these variations, leading to more accurate and reproducible results. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving the highest level of accuracy in quantitative analysis, often considered a primary ratio method. wikipedia.orgup.ac.zaresearchgate.net The technique involves introducing a known amount of an isotopically enriched standard, like this compound, into a sample containing the analyte of interest. up.ac.za After allowing the standard and analyte to equilibrate, the mixture is analyzed by mass spectrometry to determine the new isotopic ratio. up.ac.za This "diluted" ratio, when compared to the known amount of the added standard, allows for the precise calculation of the initial concentration of the analyte in the sample. wikipedia.orgresearchgate.net A significant advantage of IDMS is that complete recovery of the analyte is not necessary for accurate quantification, as the measurement is based on the isotopic ratio rather than the absolute signal intensity. up.ac.za

In the realm of Gas Chromatography-Mass Spectrometry (GC-MS), deuterated analogs are considered highly effective internal standards. asme.org For the analysis of volatile and semi-volatile compounds like pulegone (B1678340), GC-MS provides excellent separation and detection capabilities. nih.gov When using this compound as an internal standard in GC-MS analysis, it co-elutes very closely with the native pulegone. Because they are chemically identical, they behave similarly during the chromatographic separation. scioninstruments.com The mass spectrometer then distinguishes between the analyte and the internal standard based on their mass-to-charge ratio difference, which arises from the incorporated deuterium (B1214612) atoms. This allows for the calculation of a peak area ratio that is used for quantification, effectively correcting for variations in injection volume, and potential degradation or loss during sample preparation. scioninstruments.com

A study on the analysis of flavoring chemicals in e-cigarette liquids utilized a GC/Q-TOF method where multiple deuterated compounds, including benzene-d6, naphthalene-d8, and others, were used as internal standards. researchgate.netfrontiersin.orgnih.gov This approach highlights the common practice of using a suite of deuterated standards to ensure accurate quantification across a range of analytes with varying properties. researchgate.netfrontiersin.orgnih.gov For instance, in the analysis of pulegone in mint-flavored food products, GC-MS has been successfully employed, demonstrating good linearity and recovery. nih.gov The use of a deuterated internal standard like this compound in such analyses would further enhance the accuracy and reliability of the results. scioninstruments.comasme.org

Table 1: GC-MS Parameters for Pulegone Analysis with a Deuterated Internal Standard

ParameterTypical Value/ConditionPurpose
Column DB-624UI or similarProvides separation of volatile compounds.
Injection Mode Split/SplitlessIntroduces the sample into the GC system.
Oven Program Temperature gradientSeparates compounds based on boiling points.
Ionization Mode Electron Ionization (EI)Fragments molecules for mass analysis.
MS Detection Selected Ion Monitoring (SIM)Monitors specific ions for the analyte and internal standard for enhanced sensitivity and selectivity.
Internal Standard This compoundCorrects for variability in sample preparation and analysis.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for analyzing a wide array of compounds in complex matrices, offering high sensitivity and selectivity. chromatographyonline.comresearchgate.net The use of stable isotope-labeled internal standards is considered the gold standard in LC-MS/MS to compensate for matrix effects and variations in the analytical process. scispace.comresearchgate.net this compound, with its structure being nearly identical to pulegone, co-elutes with the analyte during the liquid chromatography separation. chromatographyonline.com This co-elution is crucial because both the analyte and the internal standard are subjected to the same ionization conditions and potential matrix interferences in the mass spectrometer's ion source. chromatographyonline.commyadlm.org

The development of LC-MS/MS methods for the analysis of various compounds, such as fungicides and hormones in seawater, has demonstrated the effectiveness of using deuterated internal standards like LMG-d6 and GV-d6 to achieve accurate and precise results. eeer.org Similarly, in the therapeutic drug monitoring of dalbavancin, a deuterated analog (DBV-d6) was used as the internal standard to ensure high accuracy. mdpi.com These examples underscore the principle that would apply to the use of this compound for the quantification of pulegone in diverse sample types.

Table 2: LC-MS/MS Parameters for Pulegone Analysis with a Deuterated Internal Standard

ParameterTypical Value/ConditionPurpose
Column Reversed-phase (e.g., C18, PFP)Separates compounds based on polarity.
Mobile Phase Water/Methanol (B129727) or Water/Acetonitrile gradientElutes compounds from the column.
Ionization Mode Electrospray Ionization (ESI)Ionizes molecules for mass analysis.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Internal Standard This compoundNormalizes for matrix effects and other analytical variations.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Quantitative Nuclear Magnetic Resonance (qNMR) Incorporating Deuterated Analogs as Internal Standards

Quantitative Nuclear Magnetic Resonance (qNMR) is an analytical technique that utilizes the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal. mdpi.com This allows for the precise determination of the concentration of a substance. mdpi.com While qNMR can be performed without an internal standard, the use of a certified reference material or a well-characterized internal standard significantly enhances its accuracy and reliability. ethz.ch

In the context of qNMR, a deuterated analog like this compound can serve as an excellent internal standard for the quantification of pulegone. The internal standard is accurately weighed and mixed with the sample. ethz.ch The ¹H NMR spectrum of the mixture is then recorded. By comparing the integral of a specific, well-resolved signal from the pulegone analyte to the integral of a signal from the internal standard of known concentration, the concentration of the pulegone can be precisely calculated. ethz.chfujifilm.com The use of a deuterated internal standard is advantageous as it typically has a simplified ¹H NMR spectrum, reducing the likelihood of signal overlap with the analyte. researchgate.net

Precision Enhancement and Matrix Effects Normalization in Complex Matrices

One of the most significant challenges in modern analytical chemistry is the accurate quantification of analytes in complex matrices such as biological fluids, food products, and environmental samples. myadlm.org These matrices contain numerous endogenous compounds that can interfere with the analysis, leading to inaccurate results. myadlm.org Stable isotope-labeled internal standards like this compound are paramount in overcoming these challenges.

Mitigation of Ion Suppression/Enhancement Phenomena

In LC-MS/MS analysis, matrix effects, particularly ion suppression or enhancement, are a major concern. chromatographyonline.comresearchgate.net These phenomena occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte in the mass spectrometer's ion source, leading to a decrease (suppression) or increase (enhancement) of the analyte's signal. chromatographyonline.com This can result in significant quantification errors.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to mitigate ion suppression/enhancement. chromatographyonline.commyadlm.org Because this compound has virtually identical physicochemical properties to pulegone, it experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects is effectively normalized, leading to a significant improvement in the precision and accuracy of the quantification. myadlm.org Studies have consistently shown that stable isotope-labeled internal standards are superior to structural analogs for compensating for these matrix-induced variations. scispace.com

Accuracy and Reproducibility Parameters in Diverse Analytical Settings

Validation studies for methods quantifying pulegone in complex matrices demonstrate the performance gains achieved. In analyses of mint-flavored food products, methods utilizing an internal standard reported excellent accuracy, with analyte recoveries typically ranging from 95% to 106%. researchgate.netnih.govtandfonline.com This indicates that the method is capable of measuring a value very close to the true concentration of the analyte. Furthermore, the precision of these methods is exceptionally high; repeated analyses have shown a pulegone peak height repeatability with a relative standard deviation (RSD) as low as 0.2%. researchgate.netnih.govtandfonline.com Such a low RSD signifies a high degree of agreement between multiple measurements of the same sample, underscoring the method's reproducibility. The methods also exhibit good linearity over a defined concentration range, a critical parameter for ensuring consistent quantification across different sample concentrations. researchgate.netnih.govtandfonline.com

Table 1: Performance Characteristics of Pulegone Analysis Using an Internal Standard Approach
ParameterFindingIndicationSource
Accuracy (Recovery)95% - 106%High trueness of results in complex food matrices. researchgate.net, nih.gov, tandfonline.com
Precision (Repeatability)0.2% RSDExcellent reproducibility of measurements. researchgate.net, nih.gov, tandfonline.com
Linearity Range0.5 - 25 mg/LReliable quantification across a wide concentration range. researchgate.net, nih.gov, tandfonline.com

Utilization in Chemical Profiling and Trace Analysis

This compound serves as an indispensable tool for the precise chemical profiling of native pulegone across a wide spectrum of materials, from natural products to highly processed consumer goods. Its application in stable isotope dilution assays (SIDA) ensures a high degree of confidence in the quantitative data obtained. researchgate.net

Pulegone is a naturally occurring monoterpene ketone found in the essential oils of various plants, particularly those of the mint family (Lamiaceae). mdpi.comnih.gov The concentration of pulegone can vary significantly between species and even within the same species due to factors like geographic origin and harvesting time. mdpi.com For instance, the essential oil of pennyroyal (Mentha pulegium) contains very high levels of pulegone, often between 85% and 97%, whereas peppermint (Mentha piperita) and spearmint (Mentha spicata) contain it as a more minor component. nih.gov

Accurate quantification in these complex botanical extracts is critical for quality control and characterization. Using this compound as an internal standard in GC-MS analysis allows for the precise determination of native pulegone content. researchgate.net The standard is added at a known concentration to the sample prior to extraction. By measuring the relative response of the native analyte to the deuterated standard, analysts can calculate the original concentration with high accuracy, effectively negating variability from extraction efficiency or instrumental drift. lgcstandards.com

Table 2: Reported Pulegone Content in Various Essential Oils
Essential Oil SourceReported Pulegone Content (%)Source
Pennyroyal (Mentha pulegium)59.1% - 97% mdpi.com, nih.gov
Spearmint (Mentha spicata)0.30% - 29.59% mdpi.com
Peppermint (Mentha x piperita)0.5% - 12.3% mdpi.com, nih.gov
Corn Mint (Mentha arvensis)0.85% - 4.9% mdpi.com, nih.gov
Buchu (Agathosma betulina)2.4% - 8.4% mdpi.com, nih.gov

Pulegone is utilized as a flavoring agent in a variety of food and consumer products, including confectionery, chewing gum, and beverages. nih.govresearchgate.net The analysis of pulegone in these processed goods presents a significant challenge due to the complexity of the food matrices, which can contain fats, sugars, and other compounds that interfere with the analysis and cause matrix effects. wuxiapptec.com

The use of this compound as an internal standard is particularly effective in overcoming these challenges. researchgate.netnih.gov By adding the labeled standard to the sample at the start of the analytical procedure, any suppression or enhancement of the mass spectrometer signal caused by the matrix will affect both the analyte and the standard equally. wuxiapptec.com This allows for a reliable correction, leading to accurate quantification. Research has successfully applied this approach to determine pulegone concentrations in a range of commercial products. researchgate.net For example, studies have found pulegone levels ranging from 1.63 to 138.15 mg/kg in chewing gums and from 0.45 to 29.91 mg/kg in mint-flavored candies. researchgate.net

Table 3: Examples of Pulegone Quantification in Commercial Products
Product CategoryReported Pulegone Concentration (mg/kg)Source
Chewing Gum1.63 - 138.15 researchgate.net
Confectionery (Sweets/Candies)0.45 - 29.91 researchgate.net
Pastilles (Lozenges)1.23 - 14.29 researchgate.net
Mint-flavored Chocolate6.2 researchgate.net

The robustness and precision afforded by using this compound make it an ideal analytical tool for forensic and environmental trace analysis, where analytes are often present at very low concentrations in highly complex matrices. lgcstandards.comepa.gov

In a forensic context, accurate quantification is essential for regulatory enforcement and safety assessment. For instance, pulegone has been identified as a flavoring chemical in e-cigarette liquids. frontiersin.orgnih.gov Given that its use in food is restricted, its presence in inhaled products is of potential concern, necessitating precise analytical methods for monitoring. frontiersin.org A study quantifying flavoring chemicals in e-liquids found pulegone almost exclusively in menthol- or mint-flavored products, with concentrations ranging up to 0.32 mg/mL. frontiersin.org The use of a stable isotope internal standard like this compound is critical for achieving the accuracy required in such forensic and compliance-testing scenarios.

In environmental science, the analysis of trace organic pollutants in matrices like water or soil requires methods that are both highly sensitive and resistant to interference. epa.gov While specific studies detailing the use of this compound for environmental monitoring are not prevalent, the underlying analytical principle is well-established. Methods for analyzing trace volatile organic compounds (VOCs) in water, such as those based on U.S. EPA protocols, routinely employ deuterated internal standards to ensure the integrity of quantitative results obtained via techniques like purge-and-trap GC/MS. epa.gov this compound is the ideal candidate for use in developing and validating such methods for the trace analysis of pulegone as an environmental contaminant.

Computational and Spectroscopic Insights into Pulegone D6 D8 Molecular Dynamics

Quantum Chemical Calculations of Deuterated Pulegone (B1678340) Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.comugent.be For pulegone and its deuterated analogues, these calculations provide insights into how isotopic substitution influences molecular properties.

Theoretical studies on (R)-(+)-pulegone have identified two primary conformers based on the orientation of the methyl group (equatorial or axial), with the equatorial conformer being more stable. researchgate.netuva.es DFT calculations are instrumental in determining the geometries, energies, and vibrational frequencies of these conformers. The substitution of hydrogen with deuterium (B1214612) to create Pulegone-d6-d8 does not fundamentally change the potential energy surface, meaning the conformers themselves remain the same. However, the zero-point vibrational energies (ZPVE) are altered. C-D bonds have lower ZPVE than C-H bonds, which can lead to subtle shifts in the relative energies of conformers and transition states.

The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), is largely unaffected by deuteration. However, the reactivity of the molecule can be influenced through kinetic isotope effects (KIEs). nih.gov For instance, in metabolic studies of pulegone, a significant deuterium KIE has been observed, indicating that the cleavage of a C-H bond is a rate-determining step in its biotransformation. nih.gov Quantum chemical calculations can model the transition states of such reactions and predict the magnitude of the KIE, offering a theoretical basis for experimental observations.

Table 1: Calculated Electronic Properties of Pulegone (Illustrative) This table is illustrative and based on typical values obtained from DFT calculations for organic molecules. Specific values for this compound would require dedicated calculations.

PropertyPulegone (Calculated)This compound (Predicted Effect of Deuteration)
HOMO Energy~ -6.5 eVNegligible change
LUMO Energy~ -1.2 eVNegligible change
Dipole Moment~ 3.0 DSlight change due to altered vibrational averaging
Zero-Point Vibrational EnergyValue (X)Lower than Pulegone (X - ΔZPVE)

Molecular Dynamics Simulations and Conformational Analysis of Isotopic Pulegone

Molecular dynamics (MD) simulations provide a computational lens to view the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions. frontiersin.orgnih.gov Studies on pulegone have utilized MD simulations primarily in the context of its interaction with enzymes, such as pulegone reductase, to understand the structural basis for stereoselectivity in its metabolic reduction. frontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org These simulations reveal the key residues involved in substrate binding and the conformational changes that occur within the active site.

The conformational landscape of pulegone itself has been meticulously characterized by broadband rotational spectroscopy, supported by quantum chemical calculations. uva.esnih.gov These studies have confirmed the existence of two stable conformers, Chair 1 and Chair 2, and have precisely determined their structural parameters. uva.es

Table 2: Conformational Data for Pulegone Data adapted from rotational spectroscopy and quantum chemical studies. uva.esnih.gov The conformational properties of this compound are expected to be nearly identical.

ConformerRelative Energy (kJ/mol)Key Dihedral AnglesPredicted Population in Jet-Cooled Conditions
Chair 1 (Equatorial)0 (Most Stable)Specific to ring pucker and side-chain orientationDominant
Chair 2 (Axial)~ 4-5 kJ/mol higherSpecific to ring pucker and side-chain orientationMinor

Advanced NMR Experiments for Structural and Dynamic Properties of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. mdpi.commdpi.com For this compound, NMR serves two critical purposes: confirming the location and extent of deuterium incorporation and studying the structural and electronic consequences of this isotopic substitution.

The substitution of a proton (¹H) with a deuteron (B1233211) (²H) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. In ¹³C NMR, the effects are more subtle and are known as deuterium isotope effects on ¹³C chemical shifts. mdpi.comhuji.ac.il These effects are typically small upfield shifts for the carbon directly attached to the deuterium (one-bond isotope effect, ¹ΔC(D)) and for carbons two or three bonds away (²ΔC(D), ³ΔC(D)). The magnitude of these shifts can provide valuable information about molecular geometry, hydrogen bonding, and electronic delocalization. researchgate.net

For this compound, where deuterium atoms are located on the methyl groups, one would expect to see the disappearance of the corresponding proton signals. In the ¹³C NMR spectrum, the carbons of the deuterated methyl groups would exhibit a multiplet splitting pattern due to C-D coupling and a significant one-bond isotope shift. Adjacent carbons would also show smaller, multi-bond isotope shifts. These shifts, while small, are measurable with modern high-field NMR spectrometers and can be used to probe the electronic environment around the sites of deuteration.

Table 3: Representative ¹³C NMR Chemical Shifts and Predicted Deuterium Isotope Effects for this compound ¹³C NMR data for pulegone is based on published spectra. researchgate.net Isotope shifts are predictive and based on typical values for deuterium substitution. huji.ac.il

Carbon AtomPulegone Chemical Shift (δ, ppm)This compound Predicted Isotope Shift (ppb)Notes
C=O (Carbonyl)~206.2Small long-range effectCarbonyl carbon
C=C (Quaternary)~143.8³ΔC(D) ~ -10 to -30 ppbIsotope effect over three bonds
CH₃ (on double bond)~22.4, ~21.9¹ΔC(D) ~ -300 to -900 ppbDirectly deuterated carbons (CD₃)
CH (Chiral Center)~51.1Small long-range effectRing carbon

Vibrational Spectroscopy (IR, Raman) for Deuterium-Induced Band Shifts and Molecular Fingerprinting

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. researchgate.netresearchgate.net The substitution of hydrogen with deuterium significantly alters this fingerprint due to the mass difference, providing a powerful method for assigning vibrational bands.

According to Hooke's law, the vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. The predicted shift for a C-H stretch (around 2900-3000 cm⁻¹) to a C-D stretch is approximately a factor of 1/√2 (or ~0.71), placing the C-D stretch in the 2100-2200 cm⁻¹ region of the IR spectrum, a region that is often less congested. oregonstate.edu

Similarly, C-H bending modes (e.g., scissoring, rocking, wagging) that are typically found in the 1350-1470 cm⁻¹ region will also shift to lower frequencies upon deuteration. These predictable shifts are invaluable for confirming the assignment of vibrational modes in the parent molecule. A detailed IR and Raman study of (R)-(+)-pulegone has provided a thorough assignment of its vibrational spectrum, which serves as a baseline for analyzing its deuterated isotopologues. researchgate.net By comparing the spectrum of this compound with that of pulegone, one can definitively identify the vibrational modes associated with the deuterated methyl groups, thus validating and refining the assignments made through theoretical calculations.

Table 4: Key Vibrational Frequencies of Pulegone and Predicted Shifts for this compound Experimental frequencies for pulegone are from published IR/Raman studies. researchgate.net Predicted shifts for the deuterated analogue are based on theoretical principles. oregonstate.edu

Vibrational ModePulegone Frequency (cm⁻¹)This compound Predicted Frequency (cm⁻¹)Spectroscopy Type
C-H Stretch (Alkyl)2960 - 2870Unchanged (for non-deuterated C-H)IR, Raman
C-D Stretch (from CD₃)N/A~2250 - 2100IR, Raman
C=O Stretch~1668~1665 (minor shift)IR, Raman (strong)
C=C Stretch~1609~1590 (minor shift)Raman (strong)
CH₂/CH₃ Bending1450 - 1370Shifts to lower frequency for CD₃ modesIR, Raman

Future Research Directions and Emerging Paradigms for Pulegone D6 D8

Exploration of Novel Deuteration Strategies for Enhanced Isotopic Purity and Labeling Efficiency

The utility of Pulegone-d6-d8 is directly linked to its isotopic purity and the efficiency of the deuteration process. Current synthetic methods, while effective, are continuously being improved. Future research will likely focus on the development of novel deuteration strategies to enhance these critical parameters.

Recent advancements in hydrogen-isotope exchange (HIE) reactions, particularly those catalyzed by transition metals, offer promising avenues for more efficient and selective deuteration. chemrxiv.org Silver-catalyzed deuteration using D2O as the deuterium (B1214612) source has shown success with nitroaromatics and could be adapted for monoterpene ketones like pulegone (B1678340). chemrxiv.org These methods may offer higher isotopic purity and more cost-effective synthetic routes.

Furthermore, photoredox catalysis presents another innovative approach. For instance, a novel strategy for the synthesis of trans-dual deuterated cyclopropanes utilizes D2O as the deuterium source under mild photoredox conditions. rsc.org Exploring similar light-mediated reactions for pulegone could lead to highly specific and efficient labeling. The development of such methods is crucial for producing this compound with the high isotopic enrichment required for sensitive analytical applications.

Table 1: Comparison of Potential Deuteration Strategies

StrategyPotential AdvantagesPotential Challenges
Transition Metal-Catalyzed HIE High efficiency, potential for high isotopic purity, use of inexpensive D2O. chemrxiv.orgCatalyst development for specific substrates, optimization of reaction conditions.
Photoredox Catalysis Mild reaction conditions, high diastereoselectivity, broad substrate scope. rsc.orgSubstrate-specific catalyst design, potential for side reactions.
Traditional Acid/Base Catalysis Well-established methodology.Often requires harsh conditions, may lead to lower isotopic purity and side products.

Expanded Applications in Systems Biology and Metabolomics as a Tracer

Systems biology and metabolomics aim to understand complex biological systems by studying the complete set of small molecules, or the metabolome. researchgate.netnih.gov Deuterated internal standards like this compound are indispensable in these fields for accurate quantification of their non-deuterated counterparts in complex biological matrices. mdpi.com

Future applications of this compound in systems biology and metabolomics are expected to expand significantly. As a tracer, it can be used to elucidate the metabolic fate of pulegone in various organisms. nih.gov By introducing this compound into a biological system, researchers can track its conversion to various metabolites, providing insights into metabolic pathways and their dynamics. nih.govdaad.de This is particularly relevant for studying the biosynthesis of other valuable monoterpenes where pulegone is an intermediate. researchgate.net

The use of advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial for these studies. nih.govdigitallifenorway.org These methods allow for the differentiation and quantification of the deuterated tracer and its metabolites from the endogenous pool.

Integration of Deuterated Pulegone in Environmental Fate and Degradation Pathway Tracing Methodologies

Understanding the environmental fate of naturally occurring compounds like pulegone is essential for assessing their ecological impact. fera.co.ukepa.gov Deuterated pulegone, including this compound, can serve as a powerful tool in these investigations. By spiking environmental samples (soil, water, etc.) with a known amount of the deuterated standard, researchers can accurately trace its degradation and transport. fera.co.uk

These studies help determine key environmental parameters such as:

Rate of degradation: How quickly pulegone breaks down under various environmental conditions (e.g., aerobic vs. anaerobic). fera.co.uk

Identification of degradation products: What new compounds are formed as pulegone degrades. epa.gov

Mobility in soil and water: The extent to which pulegone and its degradants move through different environmental compartments. epa.gov

The data generated from these tracer studies are critical for developing and validating environmental fate models, which predict the long-term behavior of chemicals in the environment. epa.gov

Development of Certified Reference Materials for Deuterated Pulegone for Global Standardization

The accuracy and reproducibility of analytical measurements are paramount in scientific research and regulatory compliance. Certified Reference Materials (CRMs) play a vital role in achieving this by providing a benchmark for instrument calibration and method validation. micromeritics.comiageo.com

The development of a CRM for this compound would be a significant step towards global standardization of its analysis. A CRM for deuterated pulegone would consist of a highly pure and well-characterized material with a certified concentration and isotopic enrichment. micromeritics.comcharslton.com The certification process involves rigorous testing by multiple independent laboratories to ensure the accuracy and traceability of the certified values. iageo.com

Availability of a this compound CRM would benefit various sectors, including:

Food and beverage industry: For accurate quantification of pulegone in essential oils and food products. mdpi.com

Environmental testing laboratories: For reliable monitoring of pulegone in environmental samples.

Pharmaceutical and toxicology research: For precise quantification in metabolic and pharmacokinetic studies. inchem.org

Theoretical Modeling Advancements for Predicting Deuterium Isotope Effects in Complex Systems

Deuterium isotope effects (DIEs) provide valuable information about reaction mechanisms and the transition states of chemical reactions. nih.gov Theoretical modeling plays a crucial role in interpreting experimental DIEs and predicting them for complex systems. mdpi.comrsc.org

Future research in this area will likely focus on developing more sophisticated theoretical models to accurately predict the kinetic and equilibrium isotope effects associated with this compound. Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to model the vibrational frequencies of both the deuterated and non-deuterated forms of pulegone and its reaction intermediates. researchgate.net

These theoretical studies can provide a deeper understanding of:

Reaction mechanisms: By comparing calculated and experimental DIEs, researchers can gain insights into the rate-determining steps of reactions involving pulegone. nih.gov

Enzyme-substrate interactions: In biological systems, DIEs can reveal details about how pulegone binds to and is transformed by enzymes. nih.gov

Solvent effects: Theoretical models can also account for the influence of the solvent on the observed isotope effects. mdpi.comcchmc.org

Advancements in computational chemistry will enable more accurate predictions of DIEs, further enhancing the utility of this compound as a probe for studying chemical and biological systems. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal analytical techniques for detecting and quantifying Pulegone-d6-d8 in complex matrices?

  • Methodological Answer : Use hyphenated techniques like GC-MS or LC-MS with deuterated internal standards to enhance specificity and minimize matrix interference. Isotopic dilution methods are critical for accurate quantification, as deuterated analogs (e.g., this compound) reduce ion suppression and improve recovery rates. Ensure calibration curves are validated against certified reference materials, and report limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Q. How should researchers design experiments to assess isotopic effects in deuterated Pulegone analogs?

  • Methodological Answer : Conduct comparative kinetic studies using non-deuterated Pulegone and its deuterated forms (e.g., this compound) under controlled conditions (pH, temperature). Monitor reaction rates via NMR or mass spectrometry to quantify kinetic isotope effects (KIE). Statistical analysis (e.g., ANOVA) should confirm whether isotopic substitution significantly alters metabolic pathways or stability .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Follow strict deuterium incorporation protocols (e.g., catalytic exchange reactions) and validate purity via 1^1H/2^2H NMR and high-resolution mass spectrometry (HRMS). Document reaction conditions (solvent, catalyst, temperature) in supplemental materials to enable replication. Use spectral databases (e.g., SciFinder) to cross-verify structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic pathway data involving this compound?

  • Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ principles) to identify conflicting data points, such as discrepancies in metabolite formation rates. Use mixed-methods triangulation: combine in vitro assays (e.g., liver microsomes), computational modeling (QSAR), and in vivo studies to validate hypotheses. Prioritize principal contradictions (e.g., enzyme-substrate specificity vs. isotopic interference) using dialectical analysis .

Q. What strategies mitigate isotopic dilution effects in long-term stability studies of this compound?

  • Methodological Answer : Perform accelerated stability testing under stress conditions (heat, light, humidity) and monitor deuterium loss via mass isotopomer distribution analysis (MIDA). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways. Validate findings with isotope ratio mass spectrometry (IRMS) to distinguish between environmental exchange and chemical degradation .

Q. How can comparative studies between this compound and other isotopologs improve mechanistic insights?

  • Methodological Answer : Design systematic reviews using the PICO framework (Population: isotopic analogs; Intervention: deuterium substitution; Comparison: non-deuterated controls; Outcome: metabolic stability). Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, and assess heterogeneity via I² statistics. Highlight gaps using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What advanced statistical methods address variability in deuterated compound pharmacokinetics?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability in absorption/distribution parameters. Bayesian hierarchical models can integrate prior data (e.g., non-deuterated Pulegone PK) to refine posterior estimates. Validate models with bootstrapping or cross-validation techniques .

Methodological Frameworks and Tools

  • Data Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results, followed by quantitative validation (e.g., sensitivity analysis) .
  • Ethical and Reproducibility Standards : Align experimental protocols with FAIR principles (Findable, Accessible, Interoperable, Reusable) and ensure raw data are archived in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.